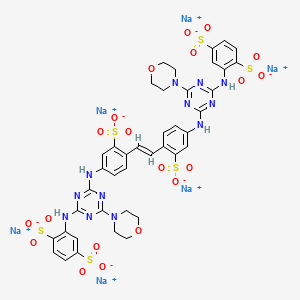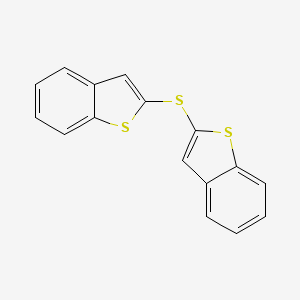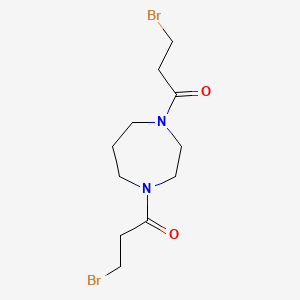
1,1'-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one): is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of two bromopropanone groups attached to a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) typically involves the reaction of 1,4-diazepane with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted diazepane derivatives.
Reduction: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-hydroxypropan-1-one).
Oxidation: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-carboxypropan-1-one).
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) is used as a building block in organic synthesis. It can be employed in the synthesis of more complex diazepane derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities. It can be used in the design of enzyme inhibitors or as a scaffold for the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromopropanone groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The diazepane ring provides structural stability and enhances binding affinity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(2-ethyl-1-hexanone)
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-phenyl-2-propen-1-one)
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(2-ethyl-1-butanone)
Comparison: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) is unique due to the presence of bromopropanone groups, which confer distinct reactivity and potential biological activity In contrast, similar compounds with different substituents (eg, ethyl, phenyl) may exhibit different chemical and biological properties
Eigenschaften
CAS-Nummer |
50283-97-1 |
|---|---|
Molekularformel |
C11H18Br2N2O2 |
Molekulargewicht |
370.08 g/mol |
IUPAC-Name |
3-bromo-1-[4-(3-bromopropanoyl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C11H18Br2N2O2/c12-4-2-10(16)14-6-1-7-15(9-8-14)11(17)3-5-13/h1-9H2 |
InChI-Schlüssel |
PMYOVYVZKBGCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)C(=O)CCBr)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


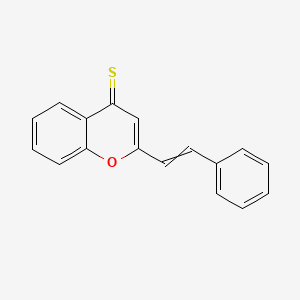
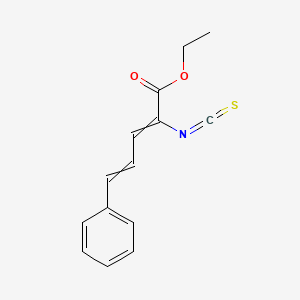
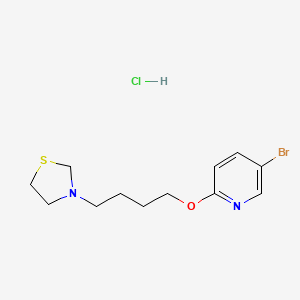

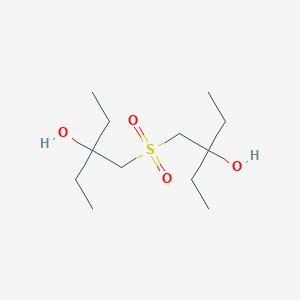
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
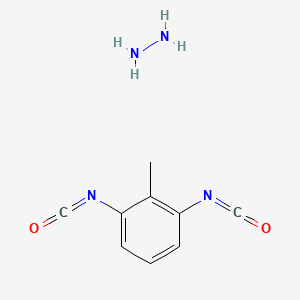


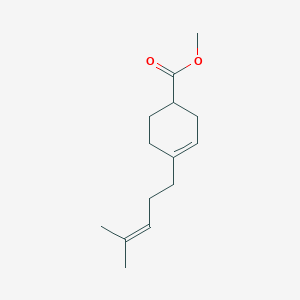
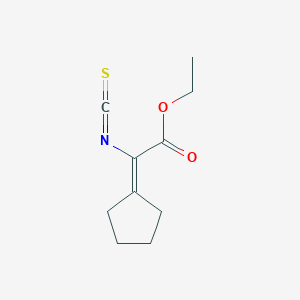
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)
